3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate
Description
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.ClH.H2O/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7;;/h1-4H,(H,12,13);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULISPUTYTBXYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Cl)C(=O)O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
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Substrates : 2-Aminopyridines and aliphatic carboxylic acids (e.g., acetic acid, propionic acid).
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Chlorination : In situ generation of acyl chloride intermediates facilitates cyclization.
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Conditions : Reflux in dichloroethane (DCE) or toluene for 4–6 hours.
Example Synthesis :
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Combine 2-aminopyridine (10 mmol) and acetic acid (12 mmol) in DCE.
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Add SOCl₂ (15 mmol) dropwise at 0°C, then reflux at 80°C for 5 hours.
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Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
Chloramine-T-Mediated Chlorination
Chloramine-T (N-chloro-p-toluenesulfonamide) serves as an efficient chlorinating agent for introducing the 3-chloro substituent on preformed imidazo[1,2-a]pyridine scaffolds. This method is notable for its solvent-free conditions and high regioselectivity.
Optimized Protocol:
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Substrate : 8-Methyl-2-phenylimidazo[1,2-a]pyridine.
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Reagent : Chloramine-T (1.2 equivalents).
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Conditions : Solvent-free, 25°C, 5–10 minutes.
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Yield : 95% for 3-chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine.
Advantages :
Hydrolysis of Ester Precursors
Ester derivatives of 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid are hydrolyzed to the free acid, followed by hydrochlorination to form the monohydrochloride salt.
Stepwise Procedure:
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Ester Synthesis :
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Ester Hydrolysis :
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Salt Formation :
Comparative Analysis of Methods
Critical Insights :
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Chloramine-T is optimal for scalability and environmental sustainability.
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Ester hydrolysis ensures high purity but requires additional steps for salt formation.
Salt Formation and Hydration
The final monohydrochloride monohydrate form is achieved through controlled crystallization:
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Dissolve 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid in ethanol.
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Bubble dry HCl gas through the solution until pH < 2.
Characterization :
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dechlorinated or hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₈H₅ClN₂O₂·ClH·H₂O
- CAS Number : 2022965-72-4
- Molecular Weight : 196.59 g/mol
- IUPAC Name : 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives can inhibit bacterial growth effectively.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold enhanced its activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. The mechanism involves the induction of apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | HeLa | 12.5 | Apoptosis induction |
| 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | MCF-7 | 15.0 | Kinase inhibition |
This data suggests that the compound may serve as a lead structure for developing new anticancer therapies.
Neurological Applications
The compound has also been studied for its neuroprotective effects. Research indicates that it may provide protective benefits against neurodegenerative diseases by modulating neurotransmitter levels.
Case Study :
In a study involving animal models of Parkinson's disease, administration of 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid showed a significant reduction in motor deficits and neuroinflammation .
Synthesis of Bioactive Molecules
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives are being explored for their potential use in drug development.
Synthesis Pathway Example :
The compound can be synthesized through a multi-step process involving cyclization reactions that yield various substituted imidazo derivatives.
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate involves its interaction with specific molecular targets. The chloro group and the imidazo[1,2-a]pyridine ring system enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate
- CAS No.: 1000017-94-6 (free acid), MFCD27995551 (hydrochloride monohydrate)
- Molecular Formula : C₈H₅ClN₂O₂·HCl·H₂O
- Molecular Weight : 196.59 (free acid); adjusted for HCl and H₂O contributions .
Structural Features: The compound consists of an imidazo[1,2-a]pyridine core with a chlorine substituent at position 3, a carboxylic acid group at position 2, and exists as a hydrochloride salt with a monohydrate. The hydrochloride enhances solubility in polar solvents, while the monohydrate stabilizes the crystalline form .
Synthesis :
Formation involves chlorination at the 3-position of imidazo[1,2-a]pyridine derivatives. Evidence suggests intermediates such as 3-chloroimidazo[1,2-a]pyridinium species may form via electrophilic substitution with N-chlorosuccinimide (NCS) or AcOCl, followed by quenching with water or acetic acid .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include imidazo[1,2-a]pyridine derivatives with variations in halogenation, functional groups, and substitution patterns (Table 1).
Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
| CAS No. | Compound Name | Substituents | Similarity Score* |
|---|---|---|---|
| 1000017-94-6 | 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | Cl (C3), COOH (C2) | Reference |
| 886371-28-4 | 3-Bromo-6-chloroimidazo[1,2-a]pyridine | Br (C3), Cl (C6) | 0.76 |
| 4532-25-6 | 7-Chloroimidazo[1,2-a]pyridine | Cl (C7) | 0.74 |
| 6188-25-6 | 6-Chloroimidazo[1,2-a]pyridine | Cl (C6) | 0.80 |
| 957120-36-4 | 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride | Br (C8), CH₃ (C5), HCl | 0.85 |
| 52687-85-1 | Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride | Ketone (C2), HCl | N/A |
*Similarity scores derived from Tanimoto coefficients (0–1 scale) based on structural fingerprints .
Key Observations :
- Halogen Position : Chlorine at C3 (target compound) vs. C6/C7 in analogues (e.g., 6188-25-6, 4532-25-6) alters electronic properties and reactivity. C3 substitution favors electrophilic aromatic substitution at adjacent positions .
- Functional Groups : The carboxylic acid group (C2) in the target compound enhances hydrogen-bonding capacity, contrasting with ketones (52687-85-1) or bromine (886371-28-4), which influence solubility and biological activity .
- Salt Forms : Hydrochloride salts (e.g., 957120-36-4, target compound) improve aqueous solubility compared to free bases .
Physicochemical Properties
Solubility and Stability :
- The monohydrochloride monohydrate form of the target compound exhibits higher solubility in water than non-ionic analogues (e.g., 6-chloroimidazo[1,2-a]pyridine) due to ionic interactions .
- Brominated derivatives (e.g., 886371-28-4) display lower polarity, favoring organic solvents like acetone or DMSO .
Thermal Properties :
- Limited data are available for the target compound, but methyl-substituted analogues (e.g., 957120-36-4) show higher thermal stability due to increased hydrophobicity .
Biological Activity
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound contains a chloro-substituted imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The chloro group and the imidazo[1,2-a]pyridine scaffold facilitate binding to various molecular targets, leading to potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit enzymes involved in critical biochemical pathways, which may be beneficial in treating diseases such as cancer and infections.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Therapeutic Applications
Research indicates that 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride has potential applications in several therapeutic areas:
- Antimicrobial Activity: Studies have shown that this compound exhibits significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, it has been reported that derivatives of imidazo[1,2-a]pyridine demonstrate minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria .
- Anticancer Properties: The compound's ability to inhibit protein geranylgeranylation has been linked to its anticancer effects. Research indicates that it can disrupt the prenylation of Rab proteins in cancer cell lines .
- Neuroprotective Effects: Some studies suggest potential neuroprotective properties, although further research is required to establish these effects conclusively.
Study 1: Antimicrobial Efficacy
A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their antimicrobial activity against Mycobacterium tuberculosis H37Rv. The results indicated that several compounds had MIC values ≤ 1 μM, with some outperforming existing clinical candidates .
| Compound | MIC (μM) | Activity |
|---|---|---|
| Compound 9 | 0.04 - 2.3 | Excellent potency |
| Compound 18 | 0.006 | Superior to PA-824 |
Study 2: Anticancer Activity
In another investigation focusing on the inhibition of Rab geranylgeranyl transferase (RGGT), derivatives of imidazo[1,2-a]pyridine were tested for their ability to inhibit prenylation in HeLa cells. The most active inhibitors were identified based on their structural modifications .
| Compound | Inhibition (%) | Cell Line |
|---|---|---|
| Compound A | 85% | HeLa |
| Compound B | 72% | HeLa |
Safety and Toxicology
The safety profile of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride has been assessed in various studies. It is classified under specific target organ toxicity categories . Care should be taken regarding its potential irritative effects on skin and eyes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives, and how do reaction conditions influence yields?
- Methodological Answer : A common approach involves cyclocondensation of 2-aminopyridine derivatives with α-halo carbonyl compounds. For example, phosphoryl trichloride (POCl₃) in DMF at 353 K is used to introduce chloro substituents (e.g., in 2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives) . Solvent choice (e.g., DMF vs. THF) and temperature (353 K vs. room temperature) significantly impact reaction efficiency. Yields can vary from 55% to >80% depending on substituent steric effects and electronic properties.
Q. How is the purity and structural integrity of the compound validated in academic settings?
- Methodological Answer : Multi-technique characterization is critical:
- NMR spectroscopy (¹H/¹³C) confirms substituent positions and hydrogen bonding in the imidazo[1,2-a]pyridine core .
- High-Resolution Mass Spectrometry (HRMS) verifies molecular weight accuracy (e.g., <5 ppm deviation) .
- X-ray crystallography (using SHELX software) resolves crystal packing and hydrogen-bonding networks, critical for confirming hydrate or hydrochloride forms .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : The monohydrochloride form enhances water solubility compared to the free base. Solubility in DMSO (>10 mg/mL) facilitates biological assays.
- Stability : Store at 2–8°C under inert gas (argon) to prevent hydrate decomposition. Avoid prolonged exposure to light due to potential imidazole ring degradation .
Advanced Research Questions
Q. How can structural contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
- Variable-temperature NMR to detect tautomeric equilibria.
- DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental chemical shifts .
- Complementary techniques : Pair solid-state (X-ray) and solution-state (NMR) data to distinguish static vs. dynamic structural features .
Q. What strategies optimize the regioselectivity of chlorination in imidazo[1,2-a]pyridine systems?
- Methodological Answer : Regioselectivity is influenced by:
- Electrophilic directing groups : Electron-withdrawing groups (e.g., carboxylic acid) direct chlorination to the 3-position.
- Catalytic systems : Use of Lewis acids (e.g., FeCl₃) or iodine catalysts to enhance selectivity .
- Solvent polarity : Polar aprotic solvents (DMF) favor electrophilic substitution at electron-rich positions .
Q. How do structural modifications (e.g., chloro, carboxylic acid) impact biological activity in related compounds?
- Methodological Answer :
- Chlorine : Enhances lipophilicity and target binding (e.g., kinase inhibition) via halogen bonding.
- Carboxylic acid : Improves solubility and enables salt formation (e.g., hydrochloride) for pharmacokinetic optimization.
- Case Study : In imidazo[1,2-a]pyridine-3-carboxamides, the 3-carboxylic acid group increases aqueous solubility by 3-fold compared to methyl ester analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
